molecular formula C8H11ClN2O2 B8263752 Methyl 3-butylnonanoate

Methyl 3-butylnonanoate

Cat. No.: B8263752
M. Wt: 202.64 g/mol
InChI Key: IWYLKLAUKYKFDE-UHFFFAOYSA-N
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Description

Methyl 3-butylnonanoate is an organic compound belonging to the class of esters. It is characterized by its long carbon chain and ester functional group, which contribute to its unique chemical properties. This compound is often used in the synthesis of low-viscosity ester oils, which are essential in various industrial applications, including lubricants and synthetic oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-butylnonanoate can be synthesized through the catalytic methoxycarbonylation of hex-1-ene dimers. This process involves the reaction of hex-1-ene with carbon monoxide and methanol in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 80-100°C and a pressure of 20-30 bar .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar methoxycarbonylation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized for efficiency and cost-effectiveness, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-butylnonanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.

Major Products:

Scientific Research Applications

Methyl 3-butylnonanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-butylnonanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The compound’s long carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

    Methyl 3-hexylundecanoate: Another ester with a similar structure but a longer carbon chain.

    Methyl nonanoate: A shorter-chain ester with similar chemical properties.

Comparison: Methyl 3-butylnonanoate is unique due to its specific carbon chain length and ester functional group, which confer distinct physical and chemical propertiesMethyl nonanoate, on the other hand, has a simpler structure and is used in different contexts, such as flavor and fragrance industries .

Properties

IUPAC Name

ethyl 5-chloro-1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-11-7(9)6(5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYLKLAUKYKFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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